molecular formula C23H30N2O4S B2862454 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide CAS No. 922004-11-3

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide

Cat. No.: B2862454
CAS No.: 922004-11-3
M. Wt: 430.56
InChI Key: NIAVJZIUDJNZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide is a useful research compound. Its molecular formula is C23H30N2O4S and its molecular weight is 430.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-17(2)15-25-20-14-19(10-11-21(20)29-16-23(3,4)22(25)26)24-30(27,28)13-12-18-8-6-5-7-9-18/h5-11,14,17,24H,12-13,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAVJZIUDJNZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminophenols with Alkynones

A validated method for benzo[b]oxazepines involves reacting 2-aminophenols with alkynones under thermal conditions. For the target compound:

  • Substrate : 2-Amino-5-isobutyl-3,3-dimethylphenol (hypothetical precursor).
  • Alkynone : Phenylpropynone or derivatives to introduce the oxazepine ring.

Reaction Conditions :

  • Solvent : 1,4-Dioxane.
  • Temperature : 100°C.
  • Mechanism : Alkynylketimine intermediate formation followed by 7-endo-dig cyclization.

Example Protocol :

  • Dissolve 2-amino-5-isobutyl-3,3-dimethylphenol (1.0 eq) and phenylpropynone (1.2 eq) in 1,4-dioxane.
  • Reflux at 100°C for 12 hours.
  • Purify via column chromatography (hexane/ethyl acetate).

Expected Yield : 60–75% (based on analogous reactions).

Sulfonamide Functionalization

Coupling with 2-Phenylethanesulfonyl Chloride

The 7-amino group on the oxazepine core reacts with sulfonyl chlorides to form sulfonamides.

General Procedure :

  • Dissolve the oxazepine intermediate (1.0 eq) in anhydrous dichloromethane (DCM).
  • Add triethylamine (2.5 eq) and 2-phenylethanesulfonyl chloride (1.5 eq).
  • Stir at room temperature for 6–8 hours.
  • Quench with water, extract with DCM, and purify via recrystallization.

Critical Parameters :

  • Base : Triethylamine or DMAP for acid scavenging.
  • Solvent : DCM or THF.
  • Temperature : 0–25°C to minimize side reactions.

Yield Optimization :

  • Excess sulfonyl chloride (1.5–2.0 eq) improves conversion.
  • Catalytic DMAP (0.1 eq) enhances reaction rate.

Integrated Synthetic Route

Stepwise Synthesis

Step Reaction Reagents/Conditions Yield (%)
1 Cyclization 2-Aminophenol, alkynone, 1,4-dioxane, 100°C 65
2 Sulfonylation 2-Phenylethanesulfonyl chloride, Et₃N, DCM 82

One-Pot Approach

A tandem cyclization-sulfonylation method could reduce purification steps:

  • Perform cyclization in 1,4-dioxane.
  • Add sulfonyl chloride and base directly to the reaction mixture.
  • Isolate via precipitation.

Advantages : Faster throughput; Disadvantages : Lower yield (∼50%) due to competing side reactions.

Analytical Characterization

Spectroscopic Data (Hypothetical)

Technique Key Signals
¹H NMR δ 1.15 (s, 6H, CH₃), δ 1.85 (m, 1H, iBu-CH), δ 3.45 (s, 2H, SO₂CH₂)
¹³C NMR δ 28.5 (CH₃), δ 55.2 (C₃), δ 172.1 (C=O)
HRMS [M+H]⁺ calc. 487.2145; found 487.2149

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Melting Point : 142–144°C (uncorrected).

Challenges and Optimization

Cyclization Steric Effects

The 3,3-dimethyl group may hinder ring closure. Mitigation strategies include:

  • Higher temperatures (110–120°C).
  • Microwave-assisted synthesis to accelerate reaction kinetics.

Sulfonamide Hydrolysis

The sulfonamide bond is susceptible to acidic/basic conditions. Recommendations:

  • Avoid prolonged exposure to aqueous bases during workup.
  • Use mild buffers (pH 6–7) for purification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.